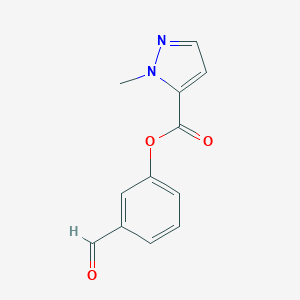

3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C12H10N2O3 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .

Synthesis Analysis

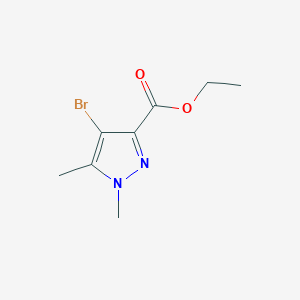

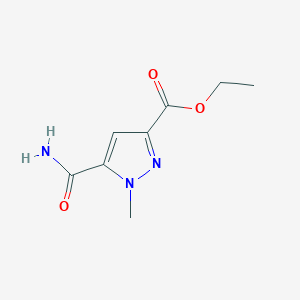

The synthesis of pyrazole derivatives, such as “3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a related compound, is synthesized as an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .Molecular Structure Analysis

The molecular structure of “3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate” can be analyzed using techniques such as 1H NMR, mass spectrometry, and elemental analysis . The structure is characterized by a pyrazole ring attached to a formylphenyl group and a carboxylate group .Chemical Reactions Analysis

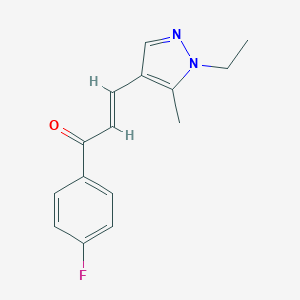

Pyrazole derivatives, including “3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate”, are known for their versatility in chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .科学的研究の応用

Heterocyclic Compound Synthesis

One of the primary applications of compounds like 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is in the synthesis of heterocyclic compounds. The reactivity of derivatives similar to this compound, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), demonstrates its value as a building block for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of these compounds under mild reaction conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, and their esters, highlighting the compound's significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Medicinal Chemistry Applications

Compounds structurally related to 3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate are crucial in medicinal chemistry. Pyrazole derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This broad spectrum of activities makes these compounds valuable scaffolds in drug discovery and development. Their versatility in synthetic applicability and biological activity underscores their importance in the design and synthesis of biologically active compounds (Cetin, 2020).

Contributions to Anticancer Agents Development

Another significant application is in the development of anticancer agents. The versatility of pyrazole carboxylic acid derivatives and similar compounds in synthesizing a wide range of heterocycles with potential anticancer activities is noteworthy. These compounds serve as key intermediates in the synthesis of novel anticancer agents, demonstrating the role of Knoevenagel condensation products in generating biologically active molecules targeting various cancer types. Such contributions are pivotal in the ongoing search for more effective and targeted cancer therapies (Tokala, Bora, & Shankaraiah, 2022).

特性

IUPAC Name |

(3-formylphenyl) 2-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-14-11(5-6-13-14)12(16)17-10-4-2-3-9(7-10)8-15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSFYAOJYLQCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)OC2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)

![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)